N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class of heterocyclic acetamide derivatives. Its structure features a thienopyrimidinone core substituted with a 2,4-dimethylphenyl group at position 3 and an acetamide side chain linked via a sulfanyl group.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-4-7-19(15(3)10-13)27-22(29)21-17(8-9-30-21)26-23(27)31-12-20(28)25-18-11-16(24)6-5-14(18)2/h4-11H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZHJMXIWBKGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a chloro-substituted aromatic ring, a thieno[3,2-d]pyrimidine moiety, and a sulfanylacetamide functional group. The chemical formula is , and its IUPAC name is as follows:
| Property | Value |
|---|---|
| Molecular Weight | 405.92 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfanylacetamide moiety may modulate enzymatic activity by acting as an inhibitor or activator depending on the target pathway.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties , particularly through the induction of apoptosis in various cancer cell lines. For instance, research highlighted its potency in inhibiting cell proliferation in breast cancer models.
Case Study: Anticancer Screening
In a study conducted on multicellular spheroids derived from breast cancer cells, this compound demonstrated significant cytotoxicity with an EC50 value of 0.005 µM, indicating its potential as a therapeutic agent against resistant cancer types .
Other Biological Activities
Beyond anticancer effects, preliminary data suggest that this compound may also possess anti-inflammatory and antimicrobial properties. Further investigations are needed to elucidate these activities and their underlying mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo...]} | High | Apoptosis induction via caspase activation |
| N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-... | Moderate | Cell cycle arrest |
| N-(5-chloro-2-methylphenyl)-2-{[4-(3-methylphenyl)-...]} | Low | Inhibition of tubulin polymerization |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of chloro-methylphenyl and dimethylphenyl substituents. Below is a comparative analysis with key analogs:
Spectral and Physical Properties
- IR/NMR: The target compound’s IR spectrum would lack the C≡N stretch (~2214 cm⁻¹) seen in ’s cyano-containing analogs. Its ¹H-NMR would show distinct aromatic proton shifts for the 2,4-dimethylphenyl group (δ ~2.30 ppm for CH3) .
- Melting Points: Thienopyrimidinone analogs (e.g., ’s compound with mp 230°C) typically exhibit higher melting points than pyrimidine-based derivatives due to increased planarity and intermolecular interactions .
Q & A
Q. What are the best practices for validating off-target effects in kinase inhibition studies?
- Answer :
- Kinome-wide profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 400+ kinases.
- CRISPR/Cas9 knockouts : Confirm on-target effects (e.g., EGFR deletion reverses antiproliferative activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
